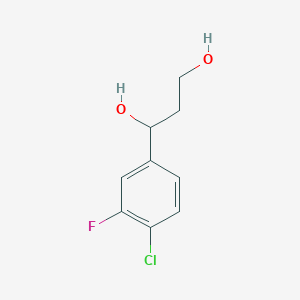![molecular formula C31H43BF4NO3P2Rh- B13673434 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral phospholane ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of the rhodium center to the chiral phospholane ligand and the 1,5-cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction is usually carried out in anhydrous solvents like dichloromethane or toluene at low temperatures to ensure the stability of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high enantiomeric purity of the chiral phospholane ligand. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The rhodium center in this compound can undergo oxidation reactions, often leading to the formation of rhodium(III) species.
Reduction: The compound can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,5-cyclooctadiene ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction could produce rhodium(I) species with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is widely used as a catalyst in asymmetric hydrogenation reactions. Its chiral phospholane ligand imparts high enantioselectivity, making it valuable for the synthesis of chiral molecules.
Biology: In biological research, the compound’s ability to catalyze specific reactions can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s catalytic properties are harnessed in the development of drugs, particularly those requiring chiral purity. It plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its application in asymmetric catalysis is crucial for manufacturing processes that require high precision and selectivity.
Wirkmechanismus
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the coordination of substrates to the rhodium center. The chiral phospholane ligand creates a chiral environment around the rhodium, facilitating enantioselective reactions. The 1,5-cyclooctadiene ligand stabilizes the rhodium center and allows for the formation of reactive intermediates that participate in the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Comparison: Compared to these similar compounds, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of enantioselectivity and stability. The presence of the methoxyphenyl group and the specific chiral phospholane ligand configuration contribute to its superior performance in asymmetric catalysis.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Eigenschaften
Molekularformel |
C31H43BF4NO3P2Rh- |
|---|---|
Molekulargewicht |
729.3 g/mol |
IUPAC-Name |
3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C23H31NO3P2.C8H12.BF4.Rh/c1-14-6-7-15(2)28(14)20-21(29-16(3)8-9-17(29)4)23(26)24(22(20)25)18-10-12-19(27-5)13-11-18;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h10-17H,6-9H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t14-,15-,16-,17-;;;/m1.../s1 |
InChI-Schlüssel |
UGDOCUKUSAJLNZ-CSXHHWTOSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


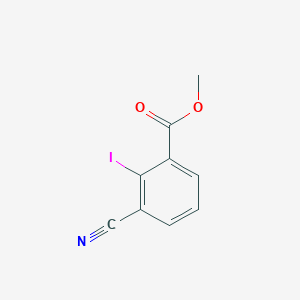
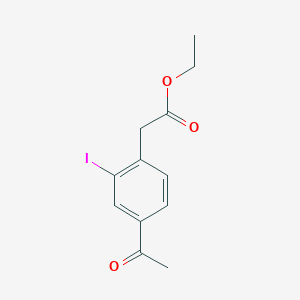
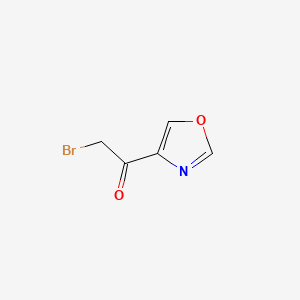
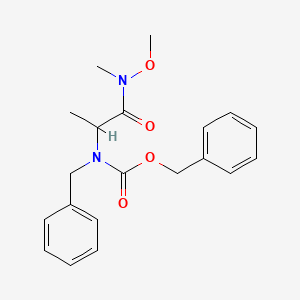
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)

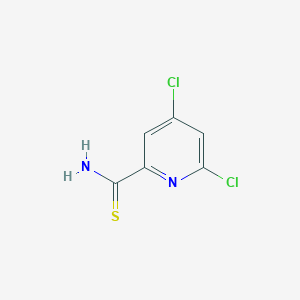
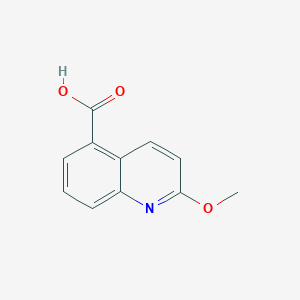
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

